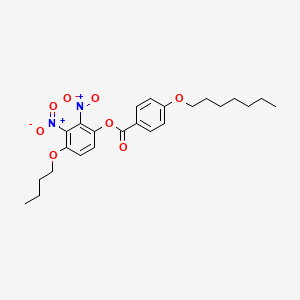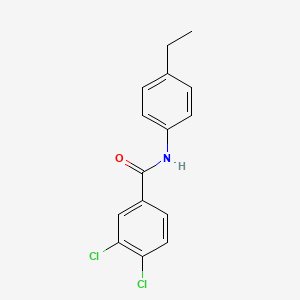![molecular formula C12H9N3O4 B11701702 N'-[(E)-(3-nitrophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11701702.png)
N'-[(E)-(3-nitrophenyl)methylidene]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3-nitrophenyl)methylidene]furan-2-carbohydrazide is a Schiff base compound derived from the condensation of furan-2-carbohydrazide and 3-nitrobenzaldehyde Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-nitrophenyl)methylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-nitrophenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The Schiff base can be reduced to the corresponding amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(3-nitrophenyl)methylidene]furan-2-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, leading to various biological effects. For example, the compound can bind to enzymes or DNA, inhibiting their function and leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
N’-[(E)-(3-nitrophenyl)methylidene]furan-2-carbohydrazide can be compared with other Schiff base compounds such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the nitro group in N’-[(E)-(3-nitrophenyl)methylidene]furan-2-carbohydrazide makes it unique, as it can participate in specific reactions such as reduction and nucleophilic substitution, which may not be as prominent in other Schiff bases.
Properties
Molecular Formula |
C12H9N3O4 |
|---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H9N3O4/c16-12(11-5-2-6-19-11)14-13-8-9-3-1-4-10(7-9)15(17)18/h1-8H,(H,14,16)/b13-8+ |
InChI Key |
MCVMAHPOLOHGDJ-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=CO2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11701633.png)
![(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11701635.png)
![N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B11701637.png)

![(2Z)-3-(4-Methoxyphenyl)-N-[(oxolan-2-YL)methyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B11701649.png)
![7-chloro-4-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11701656.png)



![4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11701683.png)
![4-chloro-2-[(E)-{[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11701686.png)
![(4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701706.png)
![4-[3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B11701711.png)
